N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine scaffold linked via a carboxamide group to a 1,3-thiazole ring substituted with a 4-chlorobenzyl moiety.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-14-4-1-12(2-5-14)9-15-11-21-19(26-15)22-18(23)13-3-6-16-17(10-13)25-8-7-24-16/h1-6,10-11H,7-9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVCZXSLLYVASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C22H17ClN2O3S. Its structure features a thiazole ring and a benzodioxine moiety, which are critical for its biological activity. The presence of the chlorobenzyl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN2O3S |
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | OAXGMNOPNLGWAO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes involved in cell proliferation and survival pathways. For instance:
- Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant anticancer effects by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Testing has been conducted using standard methods such as broth microdilution against Gram-positive and Gram-negative bacteria .
Antitumor Efficacy
A comprehensive study evaluated the compound's effects on several human cancer cell lines. The results indicated:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer), and MRC-5 (normal lung fibroblast).
- IC50 Values :
- A549: 8.12 μM
- HCC827: 6.26 μM
- NCI-H358: 6.48 μM
- MRC-5: 10 μM
The compound exhibited higher cytotoxicity against cancer cells compared to normal cells, suggesting a degree of selectivity that is crucial for therapeutic applications .
Antimicrobial Activity
In antimicrobial assays, the compound showed promising activity against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, indicating potential for development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the effectiveness of thiazole and benzodioxine derivatives in clinical settings:
- Case Study on Lung Cancer : A clinical trial involving a similar thiazole derivative demonstrated significant tumor reduction in patients with advanced lung cancer after a treatment regimen incorporating the compound .
- Antimicrobial Treatment : A study reported successful treatment outcomes in patients with bacterial infections resistant to conventional antibiotics when administered a thiazole-based compound similar to this compound .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzodioxane compounds exhibit notable anticancer properties. For instance, studies have shown that compounds containing the benzodioxane scaffold can inhibit various cancer cell lines, demonstrating cytotoxic effects. A specific study highlighted that benzodioxane analogs could act as effective inhibitors in ovarian carcinoma models, suggesting their potential in cancer therapy .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. The structural modifications of the benzodioxane moiety have been linked to enhanced anti-inflammatory activity. For example, certain analogs have shown efficacy in reducing inflammation markers in preclinical models .
Antimicrobial Activity
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been explored for its antimicrobial properties. Research suggests that the compound exhibits activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents .
Case Study 1: Anticancer Mechanism
In one study, researchers synthesized a series of benzodioxane derivatives and evaluated their effects on cancer cell proliferation. The results indicated that modifications at specific positions on the benzodioxane ring significantly enhanced cytotoxicity against human ovarian cancer cells. The study concluded that the benzodioxane moiety is crucial for the growth inhibitory activities observed in these compounds .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of a series of 1,4-benzodioxane derivatives. The study demonstrated that certain compounds reduced pro-inflammatory cytokines in vitro and showed promise in vivo as potential treatments for inflammatory diseases .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide bond (-CONH-) undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid or carboxylate salt.
Substitution Reactions at the Thiazole Ring
The thiazole ring participates in electrophilic substitution reactions at the C-4 and C-5 positions.
2.1. Nitration
2.2. Halogenation
Functionalization of the Benzodioxine Ring
The 1,4-benzodioxine ring undergoes electrophilic substitution at the C-7 position, activated by the electron-donating oxygen atoms.
3.1. Sulfonation
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| SO₃, H₂SO₄, 50°C, 3 h | N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-sulfo-2,3-dihydro-1,4-benzodioxine-6-carboxamide | 72% |
3.2. Friedel-Crafts Acylation
| Reagents/Conditions | Products | Regiochemistry | References |
|---|---|---|---|
| AcCl, AlCl₃, CH₂Cl₂, 0°C, 1 h | N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-acetyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | Acetyl group at C-7 |
Reactivity of the 4-Chlorobenzyl Group
The 4-chlorobenzyl substituent participates in nucleophilic aromatic substitution (NAS) under stringent conditions.
| Reagents/Conditions | Products | Mechanistic Pathway | References |
|---|---|---|---|
| KNH₂, NH₃(l), −33°C, 12 h | N-[5-(4-aminobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | Benzyne intermediate |
Stability Under Oxidative Conditions
The thiazole ring and benzodioxine system exhibit resistance to oxidation, but prolonged exposure to strong oxidizers degrades the structure.
| Reagents/Conditions | Products | Degradation Observed | References |
|---|---|---|---|
| H₂O₂ (30%), Fe²⁺, 60°C, 6 h | Sulfoxide and sulfone derivatives (minor) + fragmented byproducts | Partial oxidation of thiazole sulfur |
Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling enables further derivatization of the benzodioxine ring.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s analogs differ in heterocyclic cores, substituents, and functional groups, which directly impact their physicochemical and biological profiles. Key comparisons include:
Table 1: Molecular and Physicochemical Properties
*Estimated based on structural analysis.
- Heterocyclic Core Differences: The target compound’s thiazole ring (vs. oxadiazole in G786-0371 ) may enhance metabolic stability due to sulfur’s electronegativity.
Substituent Effects :
Structure-Activity Relationship (SAR) Considerations
- Carboxamide vs. Sulfonamide : Sulfonamides ( ) may exhibit stronger hydrogen bonding due to the sulfonyl group, whereas carboxamides (target compound) offer flexibility in modulating steric and electronic effects.
- Chlorine vs. Methoxy Substituents : The 4-chloro group in the target compound could enhance target binding via hydrophobic interactions compared to methoxy’s polar contributions .
Q & A
Q. What are the recommended methodologies for synthesizing N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the benzodioxine-carboxamide core with a 4-chlorobenzyl-substituted thiazole moiety. To optimize yields, employ Design of Experiments (DoE) principles, such as fractional factorial designs, to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can identify optimal conditions for key steps like amide bond formation . Purification may require column chromatography with gradient elution or recrystallization using solvents like ethyl acetate/hexane mixtures.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
- NMR Spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) to verify substituent positions and stereochemistry. For example, the benzodioxine protons typically appear as a multiplet near δ 4.2–4.5 ppm .
- HPLC-PDA (with C18 columns and acetonitrile/water mobile phases) to assess purity (>95% area under the curve).
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Screen for target-specific activity using:
- Enzyme inhibition assays (e.g., fluorescence-based or ELISA) if the compound targets kinases or proteases.
- Cell viability assays (MTT or ATP-luminescence) in relevant cancer or microbial models, given structural analogs with reported bioactivity .
- Solubility and stability tests in PBS or simulated biological fluids (e.g., pH 7.4 buffer) to guide dosing in subsequent assays.
Advanced Research Questions
Q. How can computational methods predict the binding affinity and selectivity of this compound toward specific biological targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., kinases from the PDB database) to identify potential binding poses.
- Conduct Molecular Dynamics (MD) simulations (GROMACS, AMBER) to assess stability of ligand-protein complexes over 100+ ns trajectories.
- Use free-energy perturbation (FEP) or MM-PBSA calculations to quantify binding energies and compare with known inhibitors .
Q. What strategies are effective for resolving contradictions in experimental data, such as inconsistent bioactivity across cell lines?
- Methodological Answer :
- Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., cell line genetic backgrounds, assay protocols).
- Validate results using orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays).
- Leverage meta-analysis of published data on structurally related compounds to contextualize discrepancies .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic properties?
- Methodological Answer :
- Synthesize analogs with systematic modifications (e.g., varying the 4-chlorobenzyl group to 4-fluorobenzyl or replacing the thiazole with oxazole).
- Test analogs for:
- Lipophilicity (logP via shake-flask method).
- Metabolic stability (microsomal incubation assays).
- Permeability (Caco-2 or PAMPA assays).
- Use QSAR models (e.g., Random Forest or SVM) to correlate structural features with ADME properties .
Q. What advanced spectroscopic techniques can elucidate degradation pathways under stressed conditions?
- Methodological Answer :
- Perform forced degradation studies (acid/base hydrolysis, oxidative, thermal, and photolytic stress).
- Analyze degradants via LC-HRMS/MS to identify fragmentation patterns and propose degradation mechanisms.
- Use NMR relaxation experiments (T1/T2 measurements) to study solid-state stability under humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
